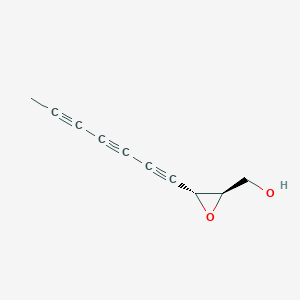
2,3-Epoxydeca-4,6,8-triyn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Epoxydeca-4,6,8-triyn-1-ol is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of alkynes, which are characterized by their triple bond between carbon atoms. The presence of an epoxy group in 2,3-Epoxydeca-4,6,8-triyn-1-ol makes it an important molecule in the field of organic chemistry.
Mechanism Of Action
The mechanism of action of 2,3-Epoxydeca-4,6,8-triyn-1-ol is not fully understood. However, it is believed that the epoxy group in this compound plays an important role in its biological activity. The epoxy group is known to react with nucleophiles, such as amino acids and proteins, which may lead to the formation of covalent bonds.
Biochemical And Physiological Effects
2,3-Epoxydeca-4,6,8-triyn-1-ol has been shown to exhibit various biochemical and physiological effects. It has been reported to have antifungal, antibacterial, and antitumor activities. It has also been shown to inhibit the growth of cancer cells and induce apoptosis.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2,3-Epoxydeca-4,6,8-triyn-1-ol in lab experiments is its unique properties. It is a versatile building block that can be used for the synthesis of various organic compounds. However, one of the limitations of using this compound is its high reactivity. It can react with other compounds in the lab, which may affect the outcome of experiments.
Future Directions
There are several future directions for the use of 2,3-Epoxydeca-4,6,8-triyn-1-ol in scientific research. One direction is the development of new synthetic methods for the production of this compound. Another direction is the exploration of its potential as a drug candidate for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Conclusion
In conclusion, 2,3-Epoxydeca-4,6,8-triyn-1-ol is a unique chemical compound that has gained significant attention in scientific research. It has various applications in organic synthesis and has been shown to exhibit antifungal, antibacterial, and antitumor activities. Further studies are needed to fully understand its mechanism of action and potential applications in various fields of research.
Synthesis Methods
The synthesis of 2,3-Epoxydeca-4,6,8-triyn-1-ol can be achieved through various methods. One of the most common methods is the reaction of 1,3-butadiyne with ethylene oxide in the presence of a catalyst. This method involves the addition of ethylene oxide to 1,3-butadiyne, followed by the elimination of water to form 2,3-Epoxydeca-4,6,8-triyn-1-ol.
Scientific Research Applications
2,3-Epoxydeca-4,6,8-triyn-1-ol has been widely used in scientific research due to its unique properties. It is commonly used as a building block for the synthesis of other organic compounds. It has also been used as a starting material for the synthesis of various natural products, such as polyacetylenes and terpenoids.
properties
CAS RN |
155934-76-2 |
|---|---|
Product Name |
2,3-Epoxydeca-4,6,8-triyn-1-ol |
Molecular Formula |
C10H8O2 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
[(2R,3R)-3-hepta-1,3,5-triynyloxiran-2-yl]methanol |
InChI |
InChI=1S/C10H8O2/c1-2-3-4-5-6-7-9-10(8-11)12-9/h9-11H,8H2,1H3/t9-,10-/m1/s1 |
InChI Key |
DLTRTPLJAAMGPB-NXEZZACHSA-N |
Isomeric SMILES |
CC#CC#CC#C[C@@H]1[C@H](O1)CO |
SMILES |
CC#CC#CC#CC1C(O1)CO |
Canonical SMILES |
CC#CC#CC#CC1C(O1)CO |
Other CAS RN |
155934-76-2 |
synonyms |
2,3-epoxydeca-4,6,8-triyn-1-ol trans-EDTO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




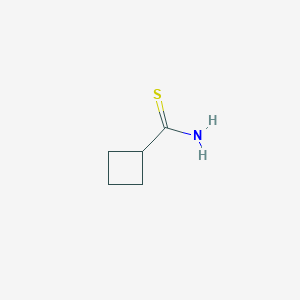

![[(2,6-Difluorobenzoyl)amino]hydroxyacetic acid](/img/structure/B137935.png)
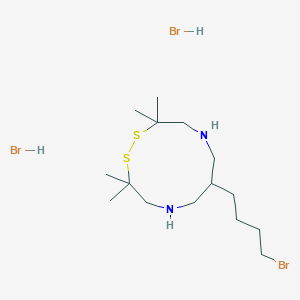
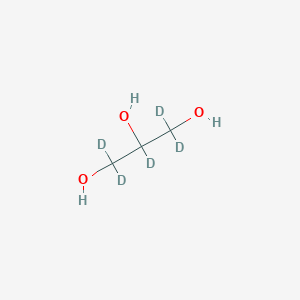
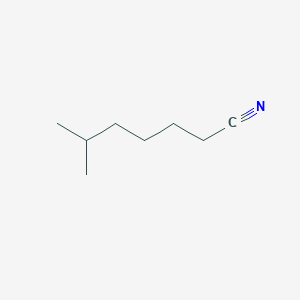
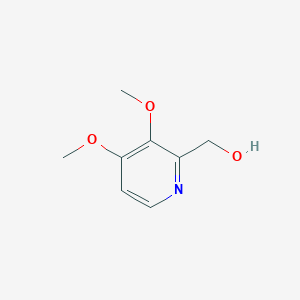
![2-Propyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B137947.png)
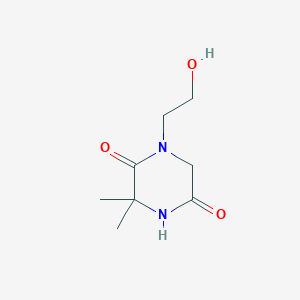
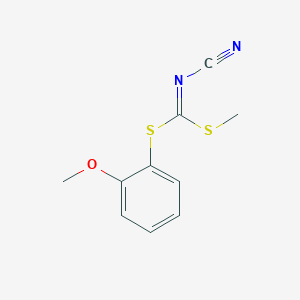


![1-Trimethylsilanyl-5,6-dihydro-benzo[f]isoquinoline](/img/structure/B137973.png)